(S)-PIPERIDIN-3-YL-ACETIC ACID
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Overview
Description
(S)-PIPERIDIN-3-YL-ACETIC ACID is a chiral compound with a piperidine ring attached to an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-PIPERIDIN-3-YL-ACETIC ACID typically involves the use of chiral starting materials or chiral catalysts to ensure the desired stereochemistry. One common method involves the use of (S)-piperidine-3-carboxylic acid as a starting material, which is then subjected to a series of reactions to introduce the acetic acid moiety. The reaction conditions often include the use of protecting groups to prevent unwanted side reactions and the use of specific reagents to achieve the desired transformations.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors, high-pressure reactors, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(S)-PIPERIDIN-3-YL-ACETIC ACID can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides, amines, and alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, reduction can produce alcohols or amines, and substitution can introduce various functional groups such as halides, ethers, or esters.
Scientific Research Applications
(S)-PIPERIDIN-3-YL-ACETIC ACID has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential role in biological processes and as a ligand for receptor binding studies.
Medicine: It is investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: The compound is used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (S)-PIPERIDIN-3-YL-ACETIC ACID involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors, modulating their activity and triggering downstream signaling pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- (S)-1-Fmoc-piperidin-3-yl)acetic acid
- (S)-1-Boc-piperidin-3-yl)acetic acid
Uniqueness
(S)-PIPERIDIN-3-YL-ACETIC ACID is unique due to its specific stereochemistry and the presence of both a piperidine ring and an acetic acid moiety
Properties
Molecular Formula |
C7H13NO2 |
---|---|
Molecular Weight |
143.18 g/mol |
IUPAC Name |
2-[(3S)-piperidin-3-yl]acetic acid |
InChI |
InChI=1S/C7H13NO2/c9-7(10)4-6-2-1-3-8-5-6/h6,8H,1-5H2,(H,9,10)/t6-/m0/s1 |
InChI Key |
WKXRHAACRPUBIC-LURJTMIESA-N |
SMILES |
C1CC(CNC1)CC(=O)O |
Isomeric SMILES |
C1C[C@H](CNC1)CC(=O)O |
Canonical SMILES |
C1CC(CNC1)CC(=O)O |
Origin of Product |
United States |
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